molecular formula C16H14FNO2 B4411308 3-(allyloxy)-N-(2-fluorophenyl)benzamide

3-(allyloxy)-N-(2-fluorophenyl)benzamide

Cat. No. B4411308
M. Wt: 271.29 g/mol
InChI Key: CDAQHQXRERONDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(allyloxy)-N-(2-fluorophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AF-1 and is a member of the benzamide family of compounds. It has been found to have various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 3-(allyloxy)-N-(2-fluorophenyl)benzamide is not yet fully understood. However, it has been found to inhibit the activity of several enzymes, including histone deacetylases and topoisomerases. These enzymes play important roles in various cellular processes, including gene expression and DNA replication. Inhibition of these enzymes may be responsible for the observed anticancer and anti-inflammatory properties of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the activity of histone deacetylases and topoisomerases, and reduce the production of inflammatory cytokines. Additionally, it has been found to have antifungal properties, making it a potential candidate for the treatment of fungal infections.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(allyloxy)-N-(2-fluorophenyl)benzamide in lab experiments include its potential therapeutic applications, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antifungal properties. However, there are also limitations to using this compound in lab experiments. These include its potential toxicity, the need for further research to fully understand its mechanism of action, and the need for optimization of its synthesis to increase yield and purity.

Future Directions

There are several future directions for research on 3-(allyloxy)-N-(2-fluorophenyl)benzamide. These include further investigation into its mechanism of action, optimization of its synthesis to increase yield and purity, and testing its potential therapeutic applications in vivo. Additionally, further research could be conducted to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases.

Scientific Research Applications

The potential therapeutic applications of 3-(allyloxy)-N-(2-fluorophenyl)benzamide have been investigated in various scientific studies. It has been found to have anticancer properties, with the ability to induce apoptosis in cancer cells. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been found to have antifungal properties, making it a potential candidate for the treatment of fungal infections.

properties

IUPAC Name

N-(2-fluorophenyl)-3-prop-2-enoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c1-2-10-20-13-7-5-6-12(11-13)16(19)18-15-9-4-3-8-14(15)17/h2-9,11H,1,10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAQHQXRERONDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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